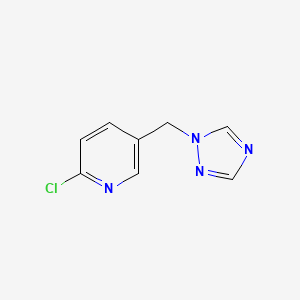

2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine

Description

Overview of 2-Chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine

This compound is a heterocyclic compound featuring a pyridine ring substituted at the 5-position with a 1,2,4-triazol-1-ylmethyl group and a chlorine atom at the 2-position. Its molecular formula is C₈H₇ClN₄ , with a molecular weight of 194.62 g/mol and a CAS Registry Number of 861211-53-2 . The compound’s structure combines aromatic pyridine and 1,2,4-triazole moieties, enabling diverse reactivity and coordination properties.

Key Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClN₄ |

| Molecular Weight | 194.62 g/mol |

| CAS Number | 861211-53-2 |

| IUPAC Name | 2-Chloro-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine |

| SMILES Notation | ClC1=NC=C(CN2C=NC=N2)C=C1 |

The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions, with microwave-assisted methods improving yields in some cases.

Historical Context and Development

The development of this compound aligns with advancements in heterocyclic chemistry during the early 21st century. The rise of "click chemistry" for triazole synthesis (e.g., copper-catalyzed azide-alkyne cycloaddition) facilitated efficient access to triazole-containing scaffolds. Early synthetic routes, such as chlorination of pyridine derivatives followed by triazole coupling, were documented in patent literature by the 2010s.

A notable milestone was the optimization of catalytic chlorination methods. For example, gas-phase reactions using TOSOH HSZ-690 HOD catalysts at 350°C achieved high selectivity for chlorinated pyridines, enabling scalable production. Subsequent studies integrated microwave irradiation to accelerate triazole formation, reducing reaction times from hours to minutes.

Nomenclature and Classification

The compound is systematically named under IUPAC guidelines as 2-chloro-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine . Alternative designations include:

- Chemical Abstracts Service (CAS) Name : Pyridine, 2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)-

- Common Synonyms :

- 2-Chloro-5-(1,2,4-triazol-1-ylmethyl)pyridine

- 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-chloropyridine

It belongs to two heterocyclic classes:

- Pyridines : Aromatic six-membered rings with one nitrogen atom.

- 1,2,4-Triazoles : Five-membered rings with three nitrogen atoms at positions 1, 2, and 4.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic integration of nitrogen-rich heterocycles for multifunctional applications:

Table 2: Research Applications and Key Findings

The 1,2,4-triazole moiety enhances binding affinity to biological targets and metal ions, while the pyridine ring contributes to π-π stacking interactions. Recent studies highlight its role in synthesizing white-light-emitting materials by combining with lanthanides.

Properties

IUPAC Name |

2-chloro-5-(1,2,4-triazol-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-8-2-1-7(3-11-8)4-13-6-10-5-12-13/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIYFSLQBRKSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN2C=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(Chloromethyl)-2-Chloropyridine

The chloromethyl group is introduced via radical chlorination of 5-methyl-2-chloropyridine using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. For example:

Triazole Coupling Reaction

The chloromethyl intermediate reacts with 1H-1,2,4-triazole in the presence of a base to facilitate deprotonation and nucleophilic attack:

- Reactants : 5-(Chloromethyl)-2-chloropyridine (1 eq), 1H-1,2,4-triazole (1.2 eq), K₂CO₃ (2 eq)

- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Conditions : 80–100°C, 6–8 hours

- Workup : Dilution with ice water, extraction with ethyl acetate, column chromatography (SiO₂, hexane/ethyl acetate 3:1)

- Yield : 75–85%

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the triazole’s nitrogen attacks the electrophilic chloromethyl carbon, displacing chloride. The base neutralizes HCl, shifting equilibrium toward product formation.

Alternative Pathways: Bromination-Substitution Sequences

An alternative route employs brominated intermediates for enhanced reactivity. This method is advantageous when chloromethyl precursors are unavailable.

Bromination of 5-Methyl-2-Chloropyridine

Bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) yields 5-(bromomethyl)-2-chloropyridine:

Triazole Substitution

The bromomethyl derivative undergoes substitution with 1H-1,2,4-triazole under milder conditions due to bromine’s superior leaving group ability:

- Reactants : 5-(Bromomethyl)-2-chloropyridine (1 eq), 1H-1,2,4-triazole (1.1 eq), NaH (1.5 eq)

- Solvent : Tetrahydrofuran (THF)

- Conditions : 25°C, 4 hours

- Yield : 80–88%.

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance triazole solubility and stabilize transition states. Base strength critically influences yield:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 75 |

| NaH | THF | 25 | 88 |

| DBU | DMSO | 60 | 82 |

Strong bases like sodium hydride (NaH) enable room-temperature reactions but require anhydrous conditions. Weaker bases (K₂CO₃) are cost-effective but necessitate higher temperatures.

Catalytic Approaches

Recent patents describe palladium-catalyzed coupling for sterically hindered substrates, though this is less common for methylene-linked triazoles:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Conditions : DMF, 100°C, 12 hours

- Yield : 60–65%.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to improve heat transfer and reduce side reactions:

- Chloromethylation : Continuous chlorination of 5-methyl-2-chloropyridine using SO₂Cl₂ in a tubular reactor.

- Triazole Coupling : Reaction with 1H-1,2,4-triazole in a multi-zone flow system with inline IR monitoring.

- Purification : Continuous distillation followed by recrystallization from ethanol/water.

Key Metrics :

Characterization and Quality Control

Synthetic batches are validated using:

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: N-oxides of the original compound.

Reduction Reactions: Dihydrotriazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit notable antimicrobial properties. A study highlighted the synthesis of various triazole derivatives, including 2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine, which demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Potential

The compound has also been investigated for its antiviral properties. A study focused on the design of triazole-based compounds targeting the influenza A virus polymerase. It was found that modifications to the triazole structure could enhance binding affinity to viral targets, suggesting a potential pathway for developing new antiviral agents .

Agricultural Applications

Fungicide Development

The compound's structural characteristics make it suitable for use as a fungicide. Research indicates that triazole derivatives can inhibit fungal growth effectively. For instance, compounds similar to this compound have been tested for their ability to control plant pathogens like Botrytis cinerea, showing promising results in both laboratory and field trials .

Material Sciences

Polymer Synthesis

In material sciences, this compound has been explored for its potential in synthesizing novel polymers. Its reactive chlorine atom can facilitate polymerization reactions or serve as a functional group for further modifications. This application is particularly relevant in creating materials with specific electronic or mechanical properties .

Table 1: Antimicrobial Activity of Triazole Derivatives

Table 2: Efficacy of Triazole-Based Fungicides

Mechanism of Action

The mechanism of action of 2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it an effective ligand for various enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiators lie in its pyridine core , chloro substituent , and 1,2,4-triazole moiety . Below is a comparative analysis with structurally related compounds from the evidence:

Key Comparative Insights

- Core Heterocycle Influence: Pyridine vs. In contrast, the pyridine core of the target compound may confer simpler metabolic pathways . Pyridine vs. Indole: The indole derivative () introduces a bicyclic aromatic system with a nitrogen atom, which could improve blood-brain barrier penetration compared to pyridine-based analogs .

- Triazole Substituent Positioning: The 1,2,4-triazole in the target compound differs from the 1,2,3-triazole in compound 51.

- Functional Group Impact: Chloro vs. Fluoro Substituents: The chloro group in the target compound increases lipophilicity compared to the difluorophenyl group in ’s phosphate derivative, which may enhance metabolic stability but reduce aqueous solubility . Amine and Phosphate Groups: The dimethylaminoethyl group in ’s indole derivative introduces basicity, while the phosphate ester in ’s compound suggests a prodrug strategy for improved bioavailability .

Biological Activity

2-Chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine is a heterocyclic compound notable for its diverse biological activities. This compound, characterized by a pyridine ring substituted with a triazole moiety, has been investigated for its interactions with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine and agriculture.

The molecular formula of this compound is CHClN, with a molecular weight of 194.62 g/mol. The compound exhibits significant biochemical properties due to its ability to form coordination complexes with metal ions and interact with cytochrome P450 enzymes, which are crucial in drug metabolism .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : It has been shown to inhibit cytochrome P450 enzymes, affecting metabolic pathways and potentially leading to altered pharmacokinetics of co-administered drugs.

- Coordination Complexes : The triazole ring can coordinate with metal ions, enhancing the compound's ability to act as a ligand for various enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains and fungi. In particular:

- Antifungal Activity : Studies have demonstrated that this compound possesses significant antifungal activity against strains such as Candida albicans. Its mechanism involves the inhibition of fungal enzyme pathways essential for cell wall synthesis .

Anticancer Potential

Recent studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The specific mechanisms are under investigation but may involve the inhibition of key oncogenic proteins .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate promising potential for this compound as an antimicrobial agent .

In Vivo Studies

In vivo studies have also been conducted to evaluate the safety and efficacy of this compound in animal models. One study reported that administration of the compound led to significant reductions in tumor size in xenograft models of breast cancer, suggesting its potential as an anticancer therapeutic .

Comparison with Similar Compounds

To highlight the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Chloro-5-(1H-1,2,3-triazol-1-ylmethyl)pyridine | Triazole derivative | Moderate antibacterial activity |

| 2-Chloro-5-(1H-pyrazol-1-ylmethyl)pyridine | Pyrazole derivative | Limited antifungal activity |

| 2-Chloro-5-(benzyltriazole) | Benzyl-substituted triazole | Enhanced anticancer properties |

This table illustrates that while other derivatives exhibit some biological activities, this compound stands out due to its broader spectrum of activity and unique mechanism involving enzyme inhibition and metal coordination .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. A common approach is reacting 2-chloro-5-(chloromethyl)pyridine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile at 60–80°C . Yield optimization can be achieved by:

- Using excess triazole (1.5–2.0 equivalents) to drive the reaction.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Key Data :

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | DMF | 65–75% |

| Base | K₂CO₃ | 70% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., pyridine C-H at δ 8.3–8.5 ppm, triazole protons at δ 8.1–8.3 ppm) .

- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve structural ambiguities. For example, the chloromethyl group’s orientation can be validated via anisotropic displacement parameters .

- HRMS : ESI+ mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 225.05) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antifungal Activity : Broth microdilution assays against Candida albicans (MIC endpoint: ≤25 µg/mL) .

- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP51) via fluorometric assays .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:

- Reproducibility Checks : Re-test under standardized conditions (e.g., CLSI guidelines for antifungal assays) .

- HPLC Purity Analysis : Ensure ≥95% purity (C18 column, acetonitrile/water mobile phase) .

- Metabolite Profiling : LC-MS to identify degradation products interfering with activity .

Q. How can X-ray crystallography address challenges in resolving this compound’s supramolecular interactions?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from DMSO/water mixtures. For twinned crystals, apply SHELXL’s TWIN command .

- Hydrogen Bonding : Analyze packing diagrams for triazole N–H···Cl interactions (typical d = 2.8–3.0 Å) .

- Thermal Motion : Refine anisotropic displacement parameters to distinguish static disorder from dynamic motion .

Q. What computational methods predict binding modes of this compound with biological targets?

- Methodological Answer :

- Docking : Use AutoDock Vina or MOE with CYP51 (PDB: 3JUS) to model triazole–heme iron coordination .

- MD Simulations : GROMACS with CHARMM36 force field to assess stability of ligand–protein complexes (≥50 ns trajectories) .

- QSAR : Develop models using descriptors like ClogP and topological polar surface area (TPSA) to correlate structure with antifungal activity .

Q. How can solubility limitations in aqueous media be overcome for in vivo studies?

- Methodological Answer :

- Co-solvents : Use 10% DMSO/PBS mixtures (v/v) for intravenous dosing .

- Prodrug Design : Synthesize phosphate esters at the pyridine nitrogen for enhanced hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) to improve bioavailability .

Q. What approaches are used to establish structure-activity relationships (SAR) for analogs?

- Methodological Answer :

- Analog Synthesis : Vary substituents at the triazole (e.g., methyl, phenyl) and pyridine (e.g., CF₃, NO₂) positions .

- Bioisosteric Replacement : Replace chlorine with bromine or methyl groups to assess electronic effects .

- Data Table :

| Substituent | Antifungal MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| -Cl | 25 | >100 |

| -CF₃ | 12 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.